molecular formula C2H2N2 B1218923 Azacyclopropenylidenimine CAS No. 43142-29-6

Azacyclopropenylidenimine

Cat. No.: B1218923
CAS No.: 43142-29-6
M. Wt: 54.05 g/mol
InChI Key: OLFYHWQCQUSSPU-UHFFFAOYSA-N
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Description

Azacyclopropenylidenimine (CAS: 43142-29-6, C₂H₂N₂) is a dimer of hydrogen cyanide (HCN) first identified in computational studies by Moffat (1975) . It belongs to the class of small, strained heterocyclic compounds with a three-membered azirine ring (2H-azirin-2-imine) featuring one nitrogen atom and an imine functional group .

Properties

CAS No.

43142-29-6

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

IUPAC Name

azirin-2-imine

InChI

InChI=1S/C2H2N2/c3-2-1-4-2/h1,3H

InChI Key

OLFYHWQCQUSSPU-UHFFFAOYSA-N

SMILES

C1=NC1=N

Canonical SMILES

C1=NC1=N

Synonyms

azacyclopropenylidenimine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermodynamic Comparison with HCN Dimers

Azacyclopropenylidenimine is one of three HCN dimers studied by Moffat. The others include:

Compound Structure Molecular Formula Relative Stability (Ab Initio Energy) Key Properties
This compound 2H-azirin-2-imine (3-membered) C₂H₂N₂ Least stable among the three High ring strain, reactive imine group
Iminoacetonitrile H₂C(NH)CN (linear) C₂H₃N₂ Most stable Linear structure, nitrile functionality
Aminocyanocarbene H₂N–C≡C–NH (carbene) C₂H₂N₂ Intermediate stability Carbene center, potential polymerization

Key Findings :

  • This compound’s three-membered ring imparts higher strain and lower thermodynamic stability compared to linear iminoacetonitrile .
  • Its imine group enables unique reactivity, such as nucleophilic addition, unlike the nitrile group in iminoacetonitrile.

Comparison with 1,3-Diazete (CAS: 287-42-3)

1,3-Diazete (C₂H₂N₂) shares the molecular formula with this compound but differs structurally:

Property This compound 1,3-Diazete
Ring Size 3-membered (azirine) 4-membered (cyclobutadiene)
Nitrogen Positions 1 nitrogen + imine group 2 nitrogens at 1,3-positions
Stability High strain, less stable Lower strain, more stable
Reactivity Prone to ring-opening reactions Aromatic stabilization possible

Implications :

  • 1,3-Diazete’s larger ring reduces strain, enhancing stability, but lacks the imine functionality critical to this compound’s reactivity .

Astrochemical Relevance

This compound and its HCN-derived counterparts are theorized to form in interstellar environments via HCN polymerization. Studies suggest its role in prebiotic chemistry, though its lower stability compared to iminoacetonitrile may limit its abundance .

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